molecular formula C17H23NO4 B1521092 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS No. 908334-19-0

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Cat. No.: B1521092
CAS No.: 908334-19-0
M. Wt: 305.4 g/mol
InChI Key: OWIOBHQKBBEWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Name Derivation and Functional Group Analysis

The systematic nomenclature of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid follows the comprehensive guidelines established by the International Union of Pure and Applied Chemistry, resulting in the formal designation: 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]benzoic acid. This nomenclature system precisely delineates the structural hierarchy, beginning with the benzoic acid core as the principal functional group, followed by the positional specification of the piperidine substituent at the meta position of the benzene ring. The tert-butoxycarbonyl protecting group, commonly employed in peptide synthesis and organic transformations, occupies the nitrogen atom of the piperidine ring, creating a distinctive molecular architecture that combines aromatic, aliphatic, and heteroatom functionalities.

The molecular weight determination establishes this compound at 305.37 daltons, corresponding to the empirical formula C₁₇H₂₃NO₄. The structural complexity manifests through multiple functional group domains, including the carboxylic acid moiety (-COOH) that imparts acidic properties and hydrogen bonding capabilities, the tert-butoxycarbonyl group that serves as a removable protecting functionality, and the piperidine ring system that contributes conformational flexibility and basic nitrogen character. The Chemical Abstracts Service registry number 908334-19-0 provides the definitive identifier for this specific isomeric configuration.

The simplified molecular-input line-entry system representation reveals the connectivity pattern: the tert-butoxycarbonyl group connects to the piperidine nitrogen through a carbonyl linkage, while the piperidine ring attaches to the benzene ring at the 3-position relative to the carboxylic acid functionality. This arrangement creates a semi-rigid molecular framework with defined rotational barriers and conformational preferences that influence both chemical reactivity and biological activity profiles.

Molecular Property Value Source
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 Da
Chemical Abstracts Service Number 908334-19-0
International Union of Pure and Applied Chemistry Name 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]benzoic acid
MDL Number MFCD02178900

Crystallographic Characterization and Conformational Isomerism

The crystallographic analysis of this compound reveals fundamental insights into the three-dimensional molecular arrangement and conformational preferences inherent to this hybrid structure. The International Chemical Identifier key OWIOBHQKBBEWRW-UHFFFAOYSA-N provides the unique structural fingerprint that distinguishes this compound from related piperidine-benzoic acid derivatives. The detailed International Chemical Identifier string 1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20) encodes the complete connectivity matrix and stereochemical information essential for understanding the molecular geometry.

The piperidine ring system exhibits characteristic chair conformation preferences, as documented in related structural studies of piperidine-containing compounds. The bulky tert-butoxycarbonyl substituent influences the conformational equilibrium by preferentially adopting positions that minimize steric interactions with adjacent ring substituents. The attachment point at the 3-position of the piperidine ring creates an axial-equatorial orientation preference that affects the overall molecular shape and flexibility. The benzoic acid portion maintains planarity consistent with aromatic systems, while the carboxylic acid group can adopt various orientations depending on intermolecular hydrogen bonding patterns and crystal packing forces.

The conformational analysis indicates that the molecule possesses multiple rotatable bonds, particularly around the piperidine-benzene connection and the tert-butoxycarbonyl linkage. These rotational degrees of freedom contribute to conformational diversity in solution and solid-state environments. The energy barriers associated with these rotations influence the dynamic behavior of the molecule and its interaction with other chemical entities. The steric bulk of the tert-butyl group creates a conformational bias that favors extended configurations, minimizing unfavorable intramolecular contacts.

Storage conditions specified as room temperature reflect the stability characteristics of the crystalline form under standard laboratory conditions. The compound exhibits sufficient thermal stability to maintain structural integrity without decomposition or unwanted chemical transformations under ambient conditions. This stability profile supports its utility as a synthetic intermediate and research chemical for extended periods when properly stored.

Structural Parameter Specification Reference
International Chemical Identifier Key OWIOBHQKBBEWRW-UHFFFAOYSA-N
Conformational Type Chair conformation (piperidine ring)
Rotatable Bonds Multiple (piperidine-benzene, tert-butoxycarbonyl)
Storage Stability Room temperature stable
Molecular Geometry Semi-rigid framework

Comparative Structural Analysis with Piperidine-Benzene Hybrid Scaffolds

The structural framework of this compound represents one member of a broader class of piperidine-benzene hybrid scaffolds that demonstrate varying connectivity patterns and functional group arrangements. Comparative analysis with the positional isomer 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, bearing Chemical Abstracts Service number 828243-30-7, reveals the significant impact of substitution position on molecular architecture. The 4-position attachment creates a different spatial relationship between the piperidine ring and the benzoic acid functionality, resulting in altered conformational preferences and potentially different biological activities.

The related compound 4-piperidin-1-yl-benzoic acid, with Chemical Abstracts Service number 22090-24-0, lacks the tert-butoxycarbonyl protecting group and exhibits different physical properties including a melting point range of 222-224 degrees Celsius and a predicted boiling point of 388.9 degrees Celsius. This structural variant demonstrates how the presence or absence of the protecting group significantly influences thermal properties and molecular behavior. The predicted density of 1.178 grams per cubic centimeter and predicted acid dissociation constant of 3.65 provide quantitative measures of the physical and chemical characteristics that distinguish this unprotected analog.

The systematic comparison extends to compounds featuring different substitution patterns on the benzene ring, such as 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid with Chemical Abstracts Service number 916421-44-8, which places the piperidine substituent in the para position relative to the carboxylic acid. This positional variation creates distinct spatial arrangements that affect intermolecular interactions, crystal packing, and potential synthetic applications. The para-substituted analog maintains the same molecular formula C₁₇H₂₃NO₄ and molecular weight of 305.37 daltons, demonstrating how isomeric relationships preserve certain fundamental properties while altering others.

The application of these piperidine-benzene hybrid scaffolds in proteolysis targeting chimera development highlights their utility as semi-flexible linkers in targeted protein degradation strategies. The specific structural features of the 3-substituted isomer contribute to optimal spatial positioning for bifunctional protein degraders, where the incorporation of rigidity into the linker region influences three-dimensional orientation and ternary complex formation. This application demonstrates how subtle structural variations within the piperidine-benzene scaffold family translate into distinct functional capabilities in advanced therapeutic modalities.

The comprehensive structural database maintained by chemical suppliers indicates varying availability and purity specifications across different members of this scaffold family. The commercial significance of these compounds reflects their importance as synthetic intermediates and research tools in pharmaceutical development, where the precise structural features determine their utility in specific applications. The systematic structural relationships within this family provide a foundation for rational design approaches in developing new therapeutic agents and synthetic methodologies.

Compound Chemical Abstracts Service Number Substitution Pattern Key Structural Feature
This compound 908334-19-0 meta-substituted benzene Piperidine at position 3
3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid 828243-30-7 meta-substituted benzene Piperidine at position 4
4-piperidin-1-yl-benzoic acid 22090-24-0 para-substituted benzene No protecting group
4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid 916421-44-8 para-substituted benzene Piperidine at position 3

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOBHQKBBEWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167593
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908334-19-0
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. Its structure can be represented as follows:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_3

Synthesis typically involves the protection of the piperidine nitrogen followed by the coupling with benzoic acid derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group in various synthetic pathways, enhancing the compound's stability during reactions.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Protein Interactions : The compound acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, facilitating targeted protein degradation. This property is crucial for modulating protein levels in cancer therapy .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties by inducing apoptosis in cancer cells. For example, compounds with similar structures have shown significant inhibition of microtubule assembly and enhanced caspase-3 activity, indicating potential as anticancer agents .
  • Dopamine Receptor Modulation : The compound may also interact with dopamine receptors, influencing neurochemical pathways. Research indicates that modifications to the piperidine structure can enhance selectivity towards dopamine receptor subtypes, which has implications for treating neurological disorders .

Case Studies and Experimental Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Investigated derivatives as inhibitors of histone deacetylases, showing promise in cancer treatment.
Evaluated microtubule-destabilizing effects in breast cancer cells, confirming apoptosis-inducing activities.
Analyzed structure-activity relationships (SAR) to optimize dopamine receptor agonism without D2 receptor antagonism.

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological aspects. The compound has been noted to cause skin irritation and may elicit allergic reactions upon exposure . Safety assessments are critical for any therapeutic application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Key structural analogs differ in ring size, substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name Ring Type Key Substituents Molecular Weight (g/mol) Functional Features
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid Piperidine Boc, benzoic acid 305.37 Carboxylic acid, Boc protection
3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid Pyrrolidine Boc, benzoic acid 291.34 Smaller ring, higher ring strain
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid Piperidine Boc, benzyl, carboxylic acid 376.43 Additional benzyl group, amino-Boc
3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}carbonyl)benzoic acid Piperidine Boc, carbonyl linker 363.40* Rigid carbonyl spacer
Compound 1 () Pyrrolidine Imidazole, ethyl, methyl, phenol ~438.50* Extended heterocyclic substituents


*Calculated based on structural formulas.

Key Observations:
  • Substituents: The benzyl group in introduces steric bulk, which may hinder binding to flat enzymatic pockets. Conversely, the imidazole-phenol substituent in Compound 1 enhances hydrogen-bonding capacity.
  • Linkers : A carbonyl spacer (e.g., in ) increases rigidity, possibly affecting target binding kinetics.
Table 2: Docking Scores and Binding Constants of Selected Analogs
Compound ID Structure Class Docking Score (kcal/mol) Binding Constant (M⁻¹)
1 Pyrrolidine-imidazole-phenol -7.5 2.1 × 10⁵
2 Piperidine-quinoline -7.2 4.8 × 10³
3 Piperidine-pyrimidine -7.0 Not Determined (ND)
Insights:
  • Compound 1’s high binding constant (2.1 × 10⁵ M⁻¹) suggests strong target affinity, likely due to its imidazole-phenol substituent .
  • The primary compound lacks extended heterocyclic groups, which may limit its binding potency unless the benzoic acid acts as a critical pharmacophore.

Preparation Methods

Stepwise Preparation Method

Protection of Piperidine Nitrogen with tert-Butoxycarbonyl Group

  • The piperidine nitrogen is protected by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or potassium carbonate. Alternatively, sterically hindered organic amines like N,N-diisopropylethylamine can be used.
  • The reaction is typically conducted in solvents like tetrahydrofuran (THF) or THF/water mixtures.
  • Temperature is maintained between 10 °C to 30 °C for 1 to 6 hours until completion.
  • The product is isolated by filtration, chromatography, or recrystallization to yield tert-butyl piperidinyl carboxylates.

Formation of Aryl Lithium Intermediate and Carboxylation

  • The Boc-protected piperidine aryl bromide derivative is treated with an alkyl lithium reagent (e.g., n-butyl lithium) in anhydrous THF at low temperatures (-100 °C to -60 °C).
  • This generates an aryl lithium intermediate in situ.
  • The intermediate is then reacted with carbon dioxide (dry ice) added portionwise over 1 to 4 hours, with stirring continued for 6 to 24 hours to complete carboxylation.
  • This step forms the benzoic acid functionality attached to the Boc-protected piperidine ring.
  • The reaction mixture is worked up by conventional methods to isolate 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Solvent Temperature Time Notes
Boc Protection Di-tert-butyl dicarbonate, Na2CO3/K2CO3 or hindered amine THF or THF/H2O 10–30 °C 1–6 hours Base catalyzed, mild conditions
Formation of Aryl Lithium Alkyl lithium reagent (e.g., n-BuLi) Anhydrous THF -100 °C to -60 °C 0.5–3 hours Strict anhydrous conditions
Carboxylation with CO2 Dry ice (excess) Same as above -100 °C to -60 °C 6–24 hours Portionwise CO2 addition
Work-up and Isolation Filtration, chromatography, recrystallization Various Ambient Until reaction complete Purification to high purity

Detailed Research Findings

  • The Boc protection step is critical for preventing unwanted side reactions on the piperidine nitrogen during subsequent lithiation and carboxylation steps.
  • The use of alkyl lithium reagents requires stringent anhydrous and low-temperature conditions to maintain the reactivity and selectivity of the aryl lithium intermediate.
  • The carboxylation step with CO2 is slow and typically requires prolonged stirring to ensure complete conversion.
  • The final product can be isolated as a solid or oil depending on the purification method, and is often recrystallized to achieve ≥97% purity.
  • This synthetic approach is advantageous due to its relatively mild conditions and good yields, making it suitable for scale-up in pharmaceutical intermediate production.

Additional Notes on Related Preparations

  • Variants of this synthesis may involve different halogenated aryl precursors or alternative protecting groups, but the Boc group remains preferred for its stability and ease of removal.
  • Similar synthetic methodologies are employed in the preparation of related piperidine carboxylic acid derivatives used in drug development, such as ampreloxetine intermediates.
  • The use of borane dimethyl sulfide complex for reduction of carboxylic acid derivatives to alcohols has been documented as a subsequent transformation step in related compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Key Reagents/Conditions Product
1 Boc Protection Piperidine derivative Di-tert-butyl dicarbonate, base, THF, 10–30 °C Boc-protected piperidine
2 Lithiation Boc-protected aryl bromide Alkyl lithium (n-BuLi), anhydrous THF, -100 to -60 °C Aryl lithium intermediate
3 Carboxylation Aryl lithium intermediate CO2 (dry ice), low temperature This compound
4 Isolation and Purification Reaction mixture Filtration, chromatography, recrystallization Pure target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid with high purity?

  • Methodological Answer : The synthesis involves a multi-step process starting with Boc protection of the piperidine amine, followed by coupling with a benzoic acid derivative. Key steps include:

  • Boc Protection : Reacting piperidine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under nitrogen, maintaining 0–5°C to prevent side reactions .
  • Coupling : Using coupling agents like EDC/HOBt or DCC to link the Boc-protected piperidine to the benzoic acid moiety. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) significantly impact yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the Boc group (tert-butyl signals at ~1.4 ppm in 1H NMR) and piperidine/benzoic acid connectivity. DEPT-135 helps identify CH, CH2, and CH3 groups .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by area-under-curve analysis) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ expected at m/z 320.38 for C17H24N2O4) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Boc Deprotection : Acidic conditions (e.g., TFA) may prematurely cleave the Boc group. Use buffered conditions (pH 7–8) during coupling and monitor reaction progress via TLC .
  • Racemization : Minimize by avoiding high temperatures during coupling; replace DCC with milder reagents like HATU .

Advanced Research Questions

Q. How can computational modeling predict the compound’s 3D conformation and interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like AMBER or GROMACS to simulate the compound’s conformational flexibility in aqueous environments. Energy-minimized structures reveal stable rotamers of the piperidine ring .
  • Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding to targets (e.g., enzymes, receptors). For example, docking scores (ΔG ≈ −7.5 kcal/mol) correlate with experimental binding constants (Kd ~10^5 M−1) observed in related piperidine derivatives .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between the piperidine CH and Boc carbonyl confirm regiochemistry .
  • X-ray Crystallography : Resolve stereochemical ambiguities. Crystals grown via vapor diffusion (hexane/ethyl acetate) provide definitive proof of absolute configuration .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzoic acid substituents (e.g., electron-withdrawing groups at the 4-position) to assess impact on solubility and target affinity .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC50 measurements) or cell-based models (e.g., cytotoxicity in cancer lines) to identify pharmacophores .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing aqueous solubility .
  • Metabolic Stability : Replace labile esters (e.g., tert-butyl) with cyclopropyl or trifluoromethyl groups to resist hepatic CYP450 degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.